1-(Methyl(1-methylethyl)phenyl)ethan-1-one

Regioisomer differentiation Structure verification Acetophenone procurement

Researchers requiring the 2-isopropyl-3-methyl acetophenone regioisomer for SAR programs face isomer misidentification risks, as C₁₂H₁₆O accommodates multiple positional isomers with differing biological and olfactory profiles. • Confirmed 2-isopropyl-3-methyl geometry via distinct InChIKey (UVZLBPXCXKYVQA-UHFFFAOYSA-N), eliminating cross-isomer ambiguity in kinase/GPCR screening. • Computed bp 264.45 °C and XLogP 3.1 support use as a retention-time marker for GC-MS/HPLC method development targeting lipophilic aromatic ketones. • In stock; competitively priced for research quantities.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 71617-19-1
Cat. No. B12662368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methyl(1-methylethyl)phenyl)ethan-1-one
CAS71617-19-1
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)C)C(C)C
InChIInChI=1S/C12H16O/c1-8(2)12-9(3)6-5-7-11(12)10(4)13/h5-8H,1-4H3
InChIKeyUVZLBPXCXKYVQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methyl(1-methylethyl)phenyl)ethan-1-one (CAS 71617-19-1) – Sourcing & Baseline Profile for the Substituted Acetophenone Procurement Specialist


1-(Methyl(1-methylethyl)phenyl)ethan-1-one (CAS 71617-19-1), also catalogued as 1-(2-isopropyl-3-methylphenyl)ethanone, is a disubstituted acetophenone derivative (C₁₂H₁₆O, MW 176.25 g/mol) bearing a 2-isopropyl and 3-methyl substitution pattern on the phenyl ring [1]. Its computed physicochemical properties (XLogP3-AA = 3.1, H-bond acceptor count = 1, rotatable bond count = 2) place it within the lipophilic aromatic ketone class [1]. While structurally related to several isomeric C₁₂H₁₆O acetophenones used in fragrance and pharmaceutical intermediate applications, publicly available primary literature, patent filings, and head-to-head comparative biological or performance data for this specific regioisomer remain exceptionally limited as of the current evidence cutoff .

Why Generic Substitution of CAS 71617-19-1 Is Unsupported: The Regioisomeric Specificity Gap in C₁₂H₁₆O Acetophenone Procurement


The molecular formula C₁₂H₁₆O accommodates numerous regioisomeric acetophenones—including 1-(5-isopropyl-2-methylphenyl)ethanone (CAS 1202-08-0) and 1-(2-isopropylphenyl)ethanone (CAS 2142-65-6)—that differ solely in the ring positions of the methyl and isopropyl substituents . In aromatic ketone chemistry, such subtle positional variations can markedly alter hydrophobic packing, metabolic stability, olfactory character, or receptor-binding geometry; however, for CAS 71617-19-1, no published direct comparative study has quantified these regioisomeric effects [1]. Consequently, any assumption that a positional isomer can serve as a drop-in replacement for this specific compound in a synthetic route, biological assay, or fragrance formulation is unsubstantiated by current evidence. The quantitative guidance below, while severely constrained by data scarcity, highlights the few available differentiation points that a procurement scientist can reference when isomer specificity is required.

Quantitative Differentiation Evidence for 1-(Methyl(1-methylethyl)phenyl)ethan-1-one (CAS 71617-19-1) Versus Its Closest Analogs


Regioisomeric Identity Confirmation: 2-Isopropyl-3-Methyl Substitution Pattern Versus the 5-Isopropyl-2-Methyl Isomer

The target compound CAS 71617-19-1 is unambiguously identified as 1-(2-isopropyl-3-methylphenyl)ethanone (IUPAC: 1-(3-methyl-2-propan-2-ylphenyl)ethanone), with the isopropyl group ortho to the acetyl moiety and the methyl group meta [1]. This contrasts with the commercially more documented isomer CAS 1202-08-0, 1-(5-isopropyl-2-methylphenyl)ethanone, where the isopropyl group is meta to the acetyl and the methyl group is ortho . The two regioisomers are structural isomers, not conformational or polymorphic variants; they possess identical molecular weight (176.25 g/mol) and molecular formula (C₁₂H₁₆O) but distinct InChIKeys (UVZLBPXCXKYVQA-UHFFFAOYSA-N for 71617-19-1 vs. a different InChIKey for 1202-08-0) [1]. No published study has co-assayed both isomers under identical conditions to quantify differences in any biological or physicochemical endpoint.

Regioisomer differentiation Structure verification Acetophenone procurement

Computed Lipophilicity (XLogP3-AA): A Proxy for Differential Membrane Permeability Among C₁₂H₁₆O Isomers

The target compound has a computed XLogP3-AA value of 3.1 [1]. While experimental logP data are absent from the public domain for this specific regioisomer, computational models predict that positional isomerism in dialkyl-substituted acetophenones can alter logP by 0.2–0.5 units depending on the proximity of hydrophobic substituents to the polar carbonyl group [2]. For comparison, the 2-isopropyl monosubstituted acetophenone (CAS 2142-65-6) has a computed XLogP of approximately 2.8 [3]. The addition of a meta-methyl group in CAS 71617-19-1 is consistent with a ~0.3 unit increase in predicted lipophilicity. No experimentally measured logP or logD values for CAS 71617-19-1 were located.

Lipophilicity Drug-likeness ADME prediction

Boiling Point and Flash Point: Computed Thermal Property Differentiation for Distillation-Based Purification Planning

The target compound has a computed boiling point of 264.45 °C at 760 mmHg and a computed flash point of 105.9 °C . These are computational estimates (not experimentally determined values) derived from the molecular structure via group contribution methods. For the comparator isomer CAS 1202-08-0 (1-(5-isopropyl-2-methylphenyl)ethanone), ChemSpider reports a predicted boiling point of approximately 267–269 °C at 760 mmHg and a flash point near 108 °C . The small predicted difference (ΔT_bp ≈ 2–5 °C) indicates that fractional distillation is unlikely to separate these two isomers efficiently, and procurement of the pure regioisomer from a verified source is essential if isomer purity is required.

Thermal properties Purification Process chemistry

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Minimal Differentiation from Other C₁₂H₁₆O Ketones

The target compound possesses a hydrogen bond acceptor count of 1 (the ketone oxygen) and a topological polar surface area (TPSA) of 17.1 Ų [1][2]. These values are invariant across all monosubstituted and disubstituted alkyl acetophenone regioisomers of formula C₁₂H₁₆O, as the functional group environment (one carbonyl oxygen, no H-bond donors) is identical [3]. Consequently, this parameter does not differentiate CAS 71617-19-1 from its isomers in terms of predicted oral absorption or blood-brain barrier penetration based on classical drug-likeness filters (e.g., Lipinski, Veber). The evidence is presented here to transparently document a dimension of non-differentiation.

Drug-likeness parameters Oral bioavailability prediction Physicochemical profiling

Procurement-Guiding Application Scenarios for 1-(Methyl(1-methylethyl)phenyl)ethan-1-one (CAS 71617-19-1)


Regioisomer-Specific Synthetic Intermediate in Medicinal Chemistry SAR Campaigns

In structure-activity relationship (SAR) programs exploring substituted acetophenones as kinase inhibitors or GPCR ligands, the precise positioning of the isopropyl and methyl groups can critically influence target binding. CAS 71617-19-1 provides the 2-isopropyl-3-methyl substitution pattern, which is distinct from the more common 5-isopropyl-2-methyl isomer (CAS 1202-08-0) [1]. Procurement of this specific regioisomer ensures that the SAR matrix includes the ortho-isopropyl/meta-methyl geometry; substituting the 5-isopropyl-2-methyl isomer would sample a different steric and electronic environment, potentially missing or misattributing activity cliffs.

Fragrance and Flavor Research Requiring Defined Isomeric Purity

Acetophenone derivatives are widely used in fragrance compositions for their sweet, floral, or almond-like notes. The EP 2962678 A1 patent family describes acetophenone derivatives as fragrance solubilizers, and isomeric purity directly affects olfactory character [1]. Although CAS 71617-19-1 is not explicitly claimed in the identified patent examples, researchers investigating structure-odor relationships among C₁₂H₁₆O ketones may require this specific regioisomer to map the odor impact of the 2-isopropyl-3-methyl arrangement.

Physicochemical Reference Standard for Chromatographic Method Development

Given its computed boiling point (264.45 °C) and XLogP (3.1), CAS 71617-19-1 can serve as a retention-time marker in GC-MS or HPLC method development for lipophilic aromatic ketones [1]. Its distinct InChIKey (UVZLBPXCXKYVQA-UHFFFAOYSA-N) enables unambiguous chromatographic peak assignment when analyzing complex mixtures containing multiple C₁₂H₁₆O isomers.

Computational Chemistry and QSAR Model Building

The compound's computed molecular descriptors (TPSA 17.1 Ų, HBA 1, rotatable bonds 2) place it within drug-like chemical space [1]. Computational chemists building quantitative structure-property relationship (QSPR) models for acetophenone derivatives can use CAS 71617-19-1 as a data point for the 2,3-disubstituted regioisomer subclass, complementing data from the 2,5-disubstituted isomer (CAS 1202-08-0) to train models on positional isomer effects.

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